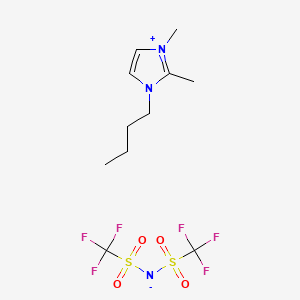

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Overview

Description

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is an ionic liquid, a type of molten salt that remains liquid at relatively low temperatures (below 100°C). This compound is known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These characteristics make it a valuable material in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-Butyl-2,3-dimethylimidazolium chloride with lithium bis(trifluoromethanesulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile, followed by purification steps to obtain the desired ionic liquid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.

Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Electrochemical Applications

Electrolytes in Energy Storage Systems

- BMMIm NTf2 is widely used as an electrolyte in lithium-ion and sodium-ion batteries. Its high ionic conductivity (approximately 1.96 mS/cm at 25 °C) and electrochemical stability (withstanding voltages up to 4.6 V) make it ideal for enhancing battery performance .

- Research indicates that the incorporation of BMMIm NTf2 into battery systems improves charge/discharge efficiency and cycle stability, which is crucial for the development of next-generation energy storage devices .

Dye-Sensitized Solar Cells

- The compound has also been employed in dye-sensitized solar cells (DSSCs). Its properties facilitate better charge transport and reduce recombination losses, leading to higher overall efficiencies in solar energy conversion .

Catalysis

Green Chemistry

- BMMIm NTf2 serves as a solvent and catalyst for various organic reactions, promoting greener synthesis methods. Its ability to dissolve a wide range of organic compounds allows for efficient catalytic processes without the need for traditional solvents that may be harmful to the environment .

- Studies have demonstrated its effectiveness in catalyzing reactions such as Michael additions and Friedel-Crafts alkylation, showcasing its versatility in organic synthesis .

Material Science

Synthesis of Conducting Polymers

- The ionic liquid is utilized as a medium for synthesizing conducting polymers. The unique solvation properties of BMMIm NTf2 enable the formation of high-quality polymer films with enhanced electrical conductivity .

- Furthermore, it has been explored for creating intercalation materials used in supercapacitors, where it aids in achieving higher energy densities due to its ionic characteristics .

Surface Chemistry

Voltammetry Studies

- BMMIm NTf2 is applied in voltammetry as a supporting electrolyte due to its stable electrochemical window and low volatility. This property allows for more accurate measurements in electrochemical experiments .

- Its use in surface tension measurements has also been documented, providing insights into the interactions between ionic liquids and various substrates .

Case Studies

Mechanism of Action

The mechanism of action of 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is primarily based on its ionic nature. The imidazolium cation and bis(trifluoromethanesulfonyl)imide anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate processes such as catalysis, solvation, and ion transport .

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can be compared with other ionic liquids such as:

- 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

- 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

- 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

These compounds share similar properties but differ in their alkyl chain lengths and substitution patterns, which can influence their solubility, viscosity, and thermal stability. The unique combination of the butyl and dimethyl groups in this compound provides a balance of hydrophobicity and ionic conductivity, making it particularly suitable for specific applications .

Biological Activity

1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, commonly referred to as [BMMIM][NTf2], is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into the biological activity of [BMMIM][NTf2], highlighting its interactions with biological systems, catalytic properties, and potential applications.

- Chemical Formula : C11H17F6N3O4S2

- Molecular Weight : 433.39 g/mol

- Density : 1.42 g/cm³

- Viscosity : 98.0 cP at 25 °C

- Melting Point : -44 °C

- Electrical Conductivity : 1.96 mS/cm at 25 °C

Cytotoxicity Studies

Research has indicated that [BMMIM][NTf2] exhibits varying levels of cytotoxicity depending on the concentration and exposure time. A study by Singh et al. (2018) demonstrated a synergistic effect when [BMMIM][NTf2] was combined with titanium oxide, enhancing the redox behavior of flunarizine in solubilized media. The findings suggested that the ionic liquid could modify the solubility and bioavailability of certain drugs, potentially impacting their therapeutic efficacy .

Enzymatic Activity

The ionic liquid has been investigated for its influence on enzymatic reactions. It has been shown to stabilize certain enzymes while affecting their activity. For instance, [BMMIM][NTf2] can enhance the hydrolysis rates of specific substrates by modulating hydrogen-bonding interactions within enzymatic environments . This property is particularly valuable in biocatalysis, where ionic liquids can serve as solvents or co-solvents.

Catalytic Activity in Biomass Conversion

[BMMIM][NTf2] has been studied for its catalytic properties in biomass conversion processes. It has been reported to facilitate the production of levoglucosenone from cellulose through dehydration reactions, which are critical for biofuel production . The ionic liquid's ability to dissolve cellulose and enhance reaction rates makes it a promising candidate for sustainable biomass processing.

Case Study 1: Hydrolysis Reaction Rates

In a study examining hydrolysis reaction rates using binary ionic liquid mixtures, [BMMIM][NTf2] demonstrated significant effects on reaction kinetics. The research highlighted how tuning hydrogen-bonding interactions could control the rates of hydrolysis reactions, showcasing the potential for optimizing reaction conditions in industrial applications .

Case Study 2: Drug Delivery Systems

The application of [BMMIM][NTf2] in drug delivery systems has also been explored. Its ability to solubilize various pharmaceutical compounds while maintaining stability under physiological conditions presents opportunities for developing advanced drug delivery vehicles .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity of 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide in synthetic chemistry research?

To assess purity, use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and proton/carbon nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity . Karl-Fischer titration is critical for quantifying residual water content (<0.5%), as moisture can alter ionic conductivity and reactivity . Mass spectrometry (MS) further validates molecular weight (433.39 g/mol) and anion-cation pairing .

Q. How should researchers handle and store this compound to maintain stability?

Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Maintain temperatures below +30°C in a dry, ventilated environment . Use glass or HDPE containers to avoid leaching; metal containers may corrode due to the bis(trifluoromethanesulfonyl)imide anion’s reactivity .

Q. What spectroscopic techniques are most effective for structural confirmation of this ionic liquid?

- ¹H/¹³C NMR : Identify substituents on the imidazolium ring (e.g., butyl, methyl groups) and confirm cation-anion pairing .

- FTIR : Detect characteristic peaks for C-F bonds (1100–1300 cm⁻¹) and sulfonyl groups (1350–1450 cm⁻¹) .

- ESI-MS : Validate the molecular ion ([C₁₁H₁₇N₃]⁺ and [NTf₂]⁻) and rule out byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., density, melting point) across studies?

Discrepancies may arise from batch-specific impurities (e.g., halide residues) or measurement conditions. To resolve:

- Use differential scanning calorimetry (DSC) to determine melting points under controlled heating rates .

- Measure density via oscillating U-tube densitometry at standardized temperatures (e.g., 20°C) .

- Compare results against high-purity reference samples (≥99%) and report synthesis protocols (e.g., anion-exchange efficiency) .

Q. What strategies are effective in designing electrochemical experiments using this ionic liquid to ensure accurate ionic conductivity measurements?

- Pre-dry the ionic liquid at 60°C under vacuum (≤0.1 mbar) for 48 hours to minimize water interference .

- Use impedance spectroscopy with platinum electrodes in a frequency range of 1 Hz–1 MHz to measure conductivity.

- Account for viscosity-temperature dependence using a viscometer or molecular dynamics simulations, as high viscosity (e.g., >200 cP at 25°C) can limit ion mobility .

Q. How does the substitution pattern (2,3-dimethyl vs. 3-methyl) on the imidazolium ring influence physicochemical properties?

The 2,3-dimethyl substitution increases steric hindrance, reducing cation-anion interaction strength compared to 3-methyl analogues. This results in:

- Lower melting points (e.g., 97°C for [BMMIm][NTf₂] vs. -4°C for [BMIM][NTf₂]) due to disrupted crystal lattice formation .

- Enhanced hydrophobicity , making it suitable for non-aqueous electrochemical systems (e.g., lithium-ion batteries) .

- Reduced viscosity compared to bulkier substituents, improving ionic mobility in solvents .

Q. What methodologies are recommended for analyzing thermal decomposition mechanisms of this compound?

- Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition onset temperatures (>300°C typical for NTf₂-based ILs) .

- Gas chromatography-mass spectrometry (GC-MS) coupled with TGA to detect volatile decomposition products (e.g., HF, SO₂) .

- Computational studies (DFT or MD simulations) to model degradation pathways and predict stability under operational conditions .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-2,3-dimethylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.C2F6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCKRVYTJPMHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047930 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350493-08-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.